N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of 8-methoxyquinoline: This can be achieved through the methoxylation of quinoline.
Acylation Reaction: The 8-methoxyquinoline is then reacted with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as pyridine to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.
Reduction: Reduction reactions could target the quinoline ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the quinoline and naphthalene moieties.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Naphthalene derivatives: Such as naphthalene-2-sulfonic acid, used in dye synthesis.
Uniqueness
N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the quinoline and naphthalene moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H18N2O2/c1-26-20-12-11-19(18-10-5-13-23-22(18)20)24-21(25)14-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,14H2,1H3,(H,24,25) |
InChI Key |
QMQMYIBDQJAKDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)CC3=CC=CC4=CC=CC=C43)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.